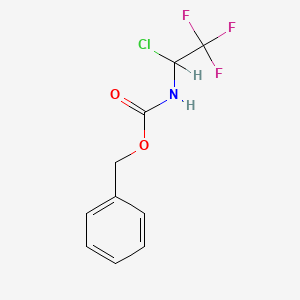

Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-8(10(12,13)14)15-9(16)17-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDUFVWEIZNPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301163400 | |

| Record name | Carbamic acid, (1-chloro-2,2,2-trifluoroethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6776-48-3 | |

| Record name | Carbamic acid, (1-chloro-2,2,2-trifluoroethyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6776-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006776483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC129902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, (1-chloro-2,2,2-trifluoroethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Characteristics

Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate (C₁₀H₉ClF₃NO₂) has a molecular weight of 267.63 g/mol. The structure features a benzyloxycarbonyl group linked to a 1-chloro-2,2,2-trifluoroethylamine moiety, creating a sterically hindered carbamate. X-ray crystallography and computational modeling confirm a planar carbamate group with bond angles consistent with sp² hybridization at the carbonyl carbon.

Spectroscopic Data

- IR Spectroscopy : Key absorptions include a strong carbonyl stretch at 1685–1695 cm⁻¹ (C=O), N–H bending at 1535 cm⁻¹, and C–F vibrations at 1120–1166 cm⁻¹.

- NMR Spectroscopy :

Synthetic Routes and Methodologies

Carbamate Formation via Chloroformate Intermediate

The most widely reported method involves reacting 1-chloro-2,2,2-trifluoroethylamine with benzyl chloroformate in the presence of a base:

$$

\text{CF}3\text{CHClNH}2 + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Cbz-NH-CF}3\text{CHCl} + \text{HCl}

$$

Nucleophilic Substitution with Preformed Isocyanate

An alternative route employs the reaction of benzyl isocyanate with 1-chloro-2,2,2-trifluoroethyl chloride under basic conditions:

$$

\text{Cbz-NCO} + \text{CF}3\text{CHCl}2 \xrightarrow{\text{DBU, THF}} \text{Cbz-NH-CF}_3\text{CHCl} + \text{Cl}^-

$$

Photochemical Activation Method

A novel photochemical approach utilizes UV-C light (254 nm) to generate reactive intermediates:

$$

\text{Cbz-NH}2 + \text{CF}3\text{CCl}3 \xrightarrow{\text{hv, DBU}} \text{Cbz-NH-CF}3\text{CHCl} + \text{HCl}

$$

- Conditions : Irradiation for 2–3 h at 50°C, followed by thermal quenching.

- Advantages : Avoids stoichiometric bases and enables gram-scale synthesis.

- Yield : 65–77% with reduced byproduct formation.

Reaction Optimization and Kinetic Analysis

Solvent Effects

- Polar aprotic solvents (DCM, THF) improve reaction rates by stabilizing ionic intermediates.

- Protic solvents (MeOH) reduce yields due to carbamate hydrolysis (Table 1).

Table 1: Solvent Screening for Chloroformate Method

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 85 | 12 |

| THF | 78 | 14 |

| MeOH | 45 | 24 |

| Acetonitrile | 68 | 18 |

Temperature and Catalysis

- Low temperatures (0–5°C) suppress side reactions but require extended reaction times.

- DBU vs. TEA : DBU increases yields by 15–20% in photochemical routes due to enhanced deprotonation.

Analytical Characterization and Quality Control

Purity Assessment

Stability Studies

- Thermal Degradation : Decomposition onset at 180°C (TGA).

- Hydrolytic Stability : <5% degradation after 24 h in pH 7.4 buffer.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to trifluoroethylamine-containing kinase inhibitors. Coupling with pyridyl boronic acids under Suzuki conditions yields bioactive analogues.

Agrochemical Uses

Derivatization with thiophosphates produces herbicides with enhanced rainfastness.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted carbamates.

Scientific Research Applications

Organic Synthesis

Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of novel compounds with tailored properties. Its unique trifluoromethyl group enhances reactivity and metabolic stability compared to non-fluorinated analogs .

Research has indicated potential biological activities associated with this compound. Studies are ongoing to investigate its interactions with biomolecules and its effects on various biochemical pathways. The trifluoromethyl group may influence its binding affinity to enzymes or receptors, making it a candidate for further pharmacological studies.

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of agrochemicals and pharmaceuticals . The ability to modify its structure through substitution reactions allows for the creation of derivatives that may have enhanced functionality or reduced toxicity.

Case Study 1: Interaction with Biomolecules

A study explored how this compound interacts with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Derivatives

Research demonstrated methods for synthesizing various derivatives from this compound through substitution reactions. These derivatives were evaluated for their biological activity and potential use as pharmaceuticals .

Mechanism of Action

The mechanism of action of Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its mechanism of action are limited, but it is believed to affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate and analogous carbamates are critical for understanding its unique properties. Below is a comparative analysis based on substituent groups, synthesis methods, yields, and applications:

Structural and Functional Differences

Research Findings and Implications

- Synthetic Efficiency: The chloro-trifluoroethyl carbamate’s synthesis leverages stable reagents (e.g., sulfonylbenzothiazole), offering a scalable route compared to multi-step protocols for cyano or aryl-substituted analogs .

- Functional Trade-offs: While chlorine enhances reactivity, it may reduce solubility compared to hydroxyl- or amino-substituted carbamates .

Biological Activity

Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate (also known as BCTC) is a synthetic organic compound with the molecular formula C10H9ClF3NO2. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 267.637 g/mol

- CAS Number : 6776-48-3

The compound features a carbamate functional group, which is known for its versatility in biological systems. The presence of the trifluoromethyl group (CF3) is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Synthesis

BCTC is synthesized through the reaction of benzyl carbamate with 1-chloro-2,2,2-trifluoroethanol in the presence of a base. This reaction is typically performed under controlled conditions to optimize yield and purity. The synthesis method is crucial for ensuring the compound's effectiveness in biological applications.

The mechanism of action for BCTC is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The trifluoromethyl group may play a role in modulating the compound's reactivity and interactions with enzymes or receptors, affecting various biochemical pathways.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study on similar compounds has provided insights into how modifications can enhance biological efficacy. For example, the introduction of different substituents at specific positions on the aromatic ring has been shown to significantly alter antimicrobial activity. Such findings suggest that systematic modifications to BCTC could lead to more potent derivatives .

Cytotoxicity Studies

Research on related compounds has highlighted potential cytotoxic effects when tested on human cell lines. For instance, benzyl derivatives have been shown to be metabolized into reactive species that can induce cytotoxicity. Understanding these mechanisms will be crucial for evaluating the safety profile of BCTC in therapeutic applications .

Table 1: Biological Activity Overview of Similar Compounds

Q & A

Q. What are the optimal synthetic routes for Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate?

The synthesis of the chloro-trifluoroethyl moiety can be achieved via the Julia olefination procedure , utilizing stable reagents like 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole. This method allows for efficient coupling with benzyl carbamate derivatives under mild conditions (20°C, tetrahydrofuran (THF)) . For the carbamate linkage, a two-step protocol involving reduction with lithium aluminium hydride (LiAlH₄) in THF, followed by HCl-mediated workup, is recommended to preserve stereochemical integrity .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm the presence of the chloro-trifluoroethyl group (distinct ¹⁹F NMR signals) and carbamate linkage.

- Mass spectrometry : For molecular weight validation (expected molecular ion peaks consistent with C₁₀H₉ClF₃NO₂).

- HPLC : To assess purity, particularly if stereoisomers are formed during synthesis .

Q. What safety precautions are critical during handling?

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential release of toxic HCl or HF byproducts.

- Avoid contact with reducing agents, as the chloro-trifluoroethyl group may decompose exothermically.

- Store in anhydrous conditions (e.g., sealed containers with desiccants) to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

The chloro-trifluoroethyl group introduces steric and electronic effects that influence reaction pathways. For example:

- Solvent choice : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution without racemization.

- Catalytic additives : Use of chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can direct stereoselectivity in carbamate formation.

- Post-synthetic analysis : X-ray crystallography (as in cyclohexylcarbamate derivatives) or chiral HPLC can resolve enantiomers .

Q. What strategies address contradictory data in reaction yields or purity?

Discrepancies often arise from:

- Impurity in starting materials : Validate reagents via GC-MS or elemental analysis.

- Side reactions : Monitor intermediates using in-situ FTIR to detect unintended eliminations or rearrangements.

- Scale-up challenges : Optimize stoichiometry (e.g., 1.1:1 molar ratio of benzyl carbamate to chloro-trifluoroethyl reagent) to minimize byproducts .

Q. What are the potential applications in medicinal chemistry?

The compound serves as a versatile intermediate:

- Heterocycle synthesis : The chloro-trifluoroethyl group can undergo cycloaddition reactions to form trifluoromethylated triazoles or pyridines.

- Prodrug development : The carbamate group can be enzymatically cleaved in vivo, enabling targeted drug delivery.

- Biochemical probes : Fluorine atoms enhance bioavailability and allow ¹⁹F NMR tracking in cellular studies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.